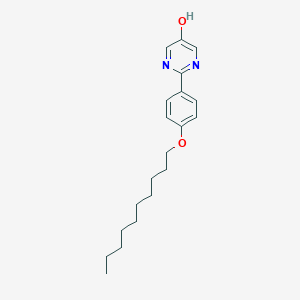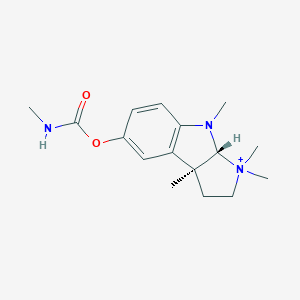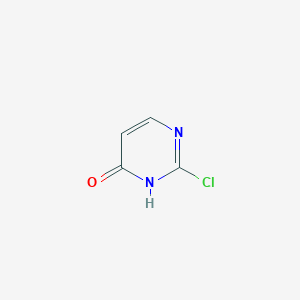![molecular formula C13H19NO2 B050803 (2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide CAS No. 114862-02-1](/img/structure/B50803.png)
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide typically involves the reaction of 2-methylbutanoyl chloride with ®-2-amino-1-phenylethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of aroma compounds and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Methylbutyric Acid: An aroma compound found in apples.
®-2-Amino-1-phenylethanol: A precursor in the synthesis of the compound.
2-Methylbutanoyl Chloride: A reagent used in the synthesis.
Uniqueness
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide is unique due to its specific structural configuration and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
114862-02-1 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1 |
Clé InChI |
DLCQLMHJQKRDPA-PWSUYJOCSA-N |
SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
SMILES isomérique |
CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)



